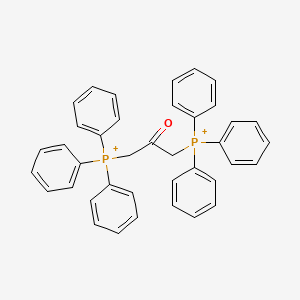
1,3-Bis(triphenylphosphoranyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(triphenylphosphoranyl)acetone: is an organophosphorus compound with the molecular formula C39H34OP2 It is characterized by the presence of two triphenylphosphoranyl groups attached to an acetone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(triphenylphosphoranyl)acetone can be synthesized through the reaction of triphenylphosphine with acetone under specific conditions. The reaction typically involves the use of a strong base to deprotonate the acetone, followed by the addition of triphenylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(triphenylphosphoranyl)acetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The triphenylphosphoranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(triphenylphosphoranyl)acetone has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving phosphorus-containing biomolecules.
Industry: It can be used in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(triphenylphosphoranyl)acetone involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.
Comparación Con Compuestos Similares
Triphenylphosphine: A common ligand in coordination chemistry.
1,3-Bis(diphenylphosphino)propane: Another organophosphorus compound with similar applications.
Triphenylphosphine oxide: A product of the oxidation of triphenylphosphine.
Uniqueness: 1,3-Bis(triphenylphosphoranyl)acetone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This makes it particularly useful in catalytic applications and as a reagent in organic synthesis.
Propiedades
Número CAS |
4885-57-8 |
|---|---|
Fórmula molecular |
C39H34OP2+2 |
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
(2-oxo-3-triphenylphosphaniumylpropyl)-triphenylphosphanium |
InChI |
InChI=1S/C39H34OP2/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30H,31-32H2/q+2 |
Clave InChI |
KHAMUAPQDJPFHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



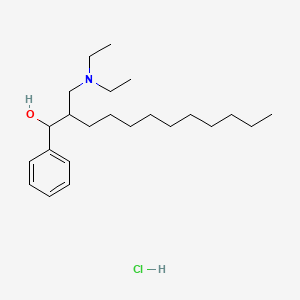
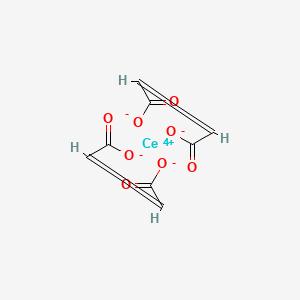
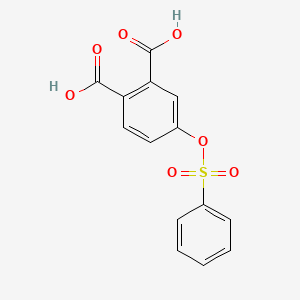
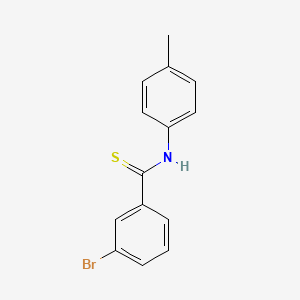
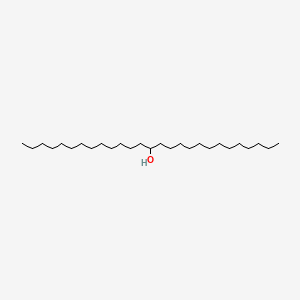
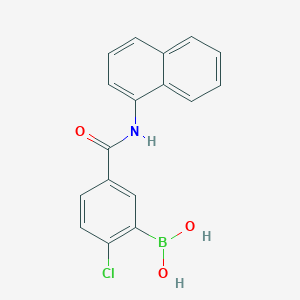
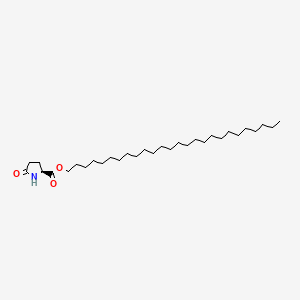
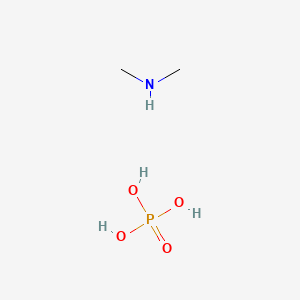


![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)


